2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid
Overview
Description
2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid is a useful research compound. Its molecular formula is C15H8N2O6 and its molecular weight is 312.237. The purity is usually 95%.
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Scientific Research Applications
Molecular Electronics and Negative Differential Resistance
A study demonstrated the use of a molecule containing a nitroamine redox center, showcasing its application in molecular electronics. The device exhibited significant on-off peak-to-valley ratios, indicating potential for high-performance electronic devices (Chen et al., 1999).
Gel-Formation in Imide Derivatives
Research on solvation effects revealed how imide derivatives derived from reactions involving similar compounds form gels in mixed solvents, a property exploitable in material sciences for creating novel gel-based materials (D. Singh & J. Baruah, 2008).
Luminescent Properties of Lanthanide Complexes
A study on the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates investigated the influence of electron-withdrawing and electron-donating groups on luminescent properties. The findings could have implications for the development of new luminescent materials (S. Sivakumar et al., 2010).
Sensitization of Eu(III) and Tb(III) Luminescence
Another study evaluated thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers for Eu(III) and Tb(III) luminescence. This research could contribute to advancements in the field of luminescent probes and materials science (Subha Viswanathan & A. Bettencourt-Dias, 2006).
Crystallographic Characterization
A study on the crystallographic and spectroscopic characterization of nitro trifluoromethyl benzoic acid isomers, including the 4-nitro-2-(trifluoromethyl)benzoic acid, provides valuable insights into the steric interactions and structural properties of these compounds. Such research aids in the understanding of molecular structures and their applications in material science (George L. Diehl III et al., 2019).
Properties
IUPAC Name |
2-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O6/c18-13-9-5-3-7-11(17(22)23)12(9)14(19)16(13)10-6-2-1-4-8(10)15(20)21/h1-7H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXNQDTKSMKOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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